![molecular formula C18H12ClF3N4O4S B2928417 N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 861207-13-8](/img/structure/B2928417.png)

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline” is also known as Ethalfluralin . It has a molecular weight of 333.27 g/mol and a molecular formula of C13H14F3N3O4 .

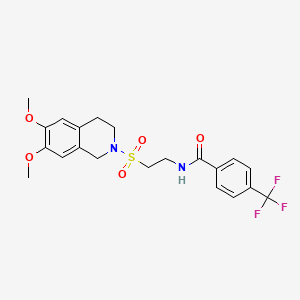

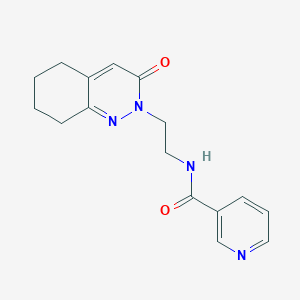

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C13H14F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6H,2,4,7H2,1,3H3 . This structure is also available as a 2d Mol file .Scientific Research Applications

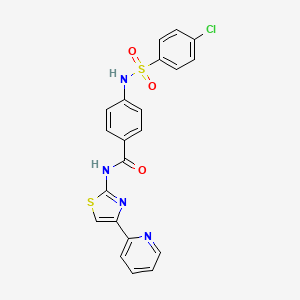

Corrosion Inhibition

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline and related compounds have been studied for their corrosion inhibition properties. For instance, Daoud et al. (2014) investigated a similar compound's effectiveness in inhibiting the corrosion of mild steel in acidic environments. The study found that the compound was an efficient corrosion inhibitor, with inhibition efficiency increasing with concentration. Adsorption of the compound on mild steel surface followed Langmuir's isotherm, suggesting a strong interaction between the inhibitor and the metal surface (Daoud et al., 2014).

Kinetic and Mechanism Studies

The kinetics and mechanism of reactions involving anilines and ethyl S-aryl thiocarbonates, closely related to the given chemical structure, have been studied. For example, Castro et al. (1999) performed a detailed kinetic study of these reactions in aqueous solution, providing insights into the reaction mechanisms and stability of intermediates in such processes (Castro et al., 1999).

Antimicrobial Activities

Compounds with a thiazole structure, similar to the one , have been synthesized and evaluated for their antimicrobial activities. Wardkhan et al. (2008) investigated the antimicrobial activities of various synthesized thiazole derivatives against bacterial and fungal isolates, revealing potential applications in the development of new antimicrobial agents (Wardkhan et al., 2008).

Studies in Molecular Structure and Spectroscopy

The molecular structure and spectroscopy of related compounds have been extensively studied. Ceylan et al. (2016) conducted a study on a compound with a nitrothiophene structure, analyzing its crystal structure, vibrational frequencies, and electronic absorption spectra. This research contributes to our understanding of the physical and chemical properties of these compounds (Ceylan et al., 2016).

DNA-Binding Studies and Antioxidant Activities

Compounds containing bis(benzimidazolyl)aniline derivatives, structurally related to the compound , have been explored for their DNA-binding properties and antioxidant activities. Wu et al. (2014) investigated the interaction of these compounds with DNA and their potential as radical scavengers, highlighting their relevance in medicinal chemistry and biochemistry (Wu et al., 2014).

properties

IUPAC Name |

N-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O4S/c19-12-3-1-2-10(6-12)17-24-13(9-31-17)4-5-23-16-14(25(27)28)7-11(18(20,21)22)8-15(16)26(29)30/h1-3,6-9,23H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERFAWNFTOUCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)

![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2928351.png)

![Methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2928354.png)